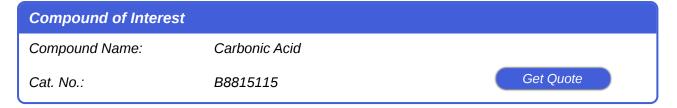


# A Technical Guide to the Conformational Dependence of Carbonic Acid's Acidity

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Carbonic acid (H<sub>2</sub>CO<sub>3</sub>), a cornerstone of physiological and environmental chemistry, is often treated as a single species with a pKa of approximately 3.5. However, this simplistic view belies a more complex reality rooted in conformational isomerism. Due to the rotational freedom around its C-O bonds, carbonic acid exists as a mixture of conformers, primarily the cis,cis, cis,trans, and trans,trans forms, each possessing a distinct acidity. The transient nature of carbonic acid in aqueous solution renders direct experimental pKa determination for individual conformers exceptionally challenging. Consequently, computational chemistry has become an indispensable tool for elucidating these fundamental properties. This guide provides an indepth analysis of the conformational landscape of carbonic acid and its profound impact on acidity, summarizing key computational and experimental findings, and detailing the methodologies employed in these investigations.

## The Conformational Landscape of Carbonic Acid

**Carbonic acid** can adopt several planar conformations, distinguished by the orientation of its two hydroxyl groups relative to the carbonyl group. The three primary conformers are:

• cis,cis (cc): Both hydroxyl hydrogens are oriented on the same side as the carbonyl oxygen. This is computationally predicted to be the most stable conformer in the gas phase.[1][2]

## Foundational & Exploratory





- cis,trans (ct): One hydroxyl hydrogen is on the same side as the carbonyl oxygen, and the other is on the opposite side. This conformer is slightly higher in energy than the cis,cis form.

  [1][2]
- trans,trans (tt): Both hydroxyl hydrogens are on the opposite side of the carbonyl oxygen. This is the least stable of the three conformers.[3][4]

The interconversion between these conformers occurs through rotation around the C-O single bonds. The relative populations of these conformers at equilibrium are dictated by their relative free energies, which can be influenced by the surrounding environment (e.g., gas phase vs. aqueous solution).



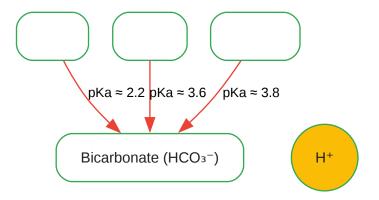


Fig. 2: Deprotonation Pathways of Carbonic Acid Conformers

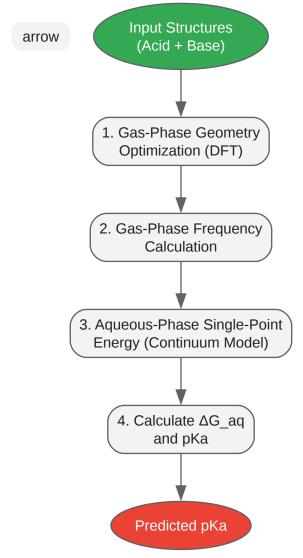


Fig. 3: Computational Workflow for pKa Prediction

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